molecular formula C7H18INO B14352255 N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide CAS No. 93245-78-4

N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide

Cat. No.: B14352255
CAS No.: 93245-78-4
M. Wt: 259.13 g/mol
InChI Key: UEGXOIKURQCSEO-UHFFFAOYSA-M
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Description

N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide is a quaternary ammonium compound. It is characterized by the presence of an ethyl group, a hydroxy group, and two methyl groups attached to the nitrogen atom. This compound is often used in various chemical and biological applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide typically involves the quaternization of N,N-dimethylpropan-1-amine with ethyl iodide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is usually subjected to purification steps such as crystallization or distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can replace the iodide ion.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of new quaternary ammonium compounds with different anions.

Scientific Research Applications

N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of membrane transport and ion exchange processes.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of disinfectants and antiseptics.

Mechanism of Action

The mechanism of action of N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with various molecular targets, including enzymes and receptors, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylpropan-1-amine
  • N-Ethyl-N,N-dimethylpropan-1-aminium chloride
  • N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium bromide

Uniqueness

N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its iodide ion makes it particularly useful in certain substitution reactions and applications where iodide is preferred over other halides.

Properties

93245-78-4

Molecular Formula

C7H18INO

Molecular Weight

259.13 g/mol

IUPAC Name

ethyl-(3-hydroxypropyl)-dimethylazanium;iodide

InChI

InChI=1S/C7H18NO.HI/c1-4-8(2,3)6-5-7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1

InChI Key

UEGXOIKURQCSEO-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(C)CCCO.[I-]

Origin of Product

United States

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